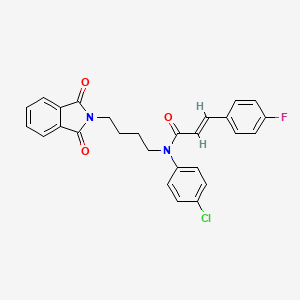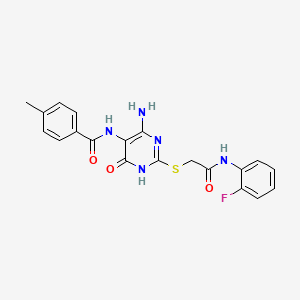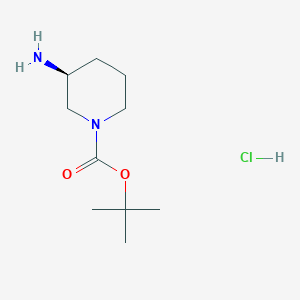![molecular formula C22H20FN5OS B2526461 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1207053-20-0](/img/structure/B2526461.png)
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule featuring a thiazole core with various substituents, including a 1,2,3-triazole ring and a fluorophenyl group. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related molecules, which can be used to infer potential characteristics of the compound.
Synthesis Analysis
The synthesis of related fluorinated benzothiazoles has been achieved through modifications of the Jacobsen cyclization, as described in the synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles . Additionally, the synthesis of thiazole-5-carboxylate esters through photolysis in the presence of thioamides suggests a potential route for the thiazole component of the target compound . The catalyst- and solvent-free synthesis of a fluorinated benzamide via microwave-assisted Fries rearrangement indicates the possibility of incorporating fluorine into the molecule without the need for harsh conditions . Furthermore, the chemoselective thionation-cyclization of functionalized enamides to form substituted thiazoles provides a method that could be adapted for the synthesis of the thiazole moiety in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely includes a thiazole ring, a 1,2,3-triazole ring, and a fluorophenyl group. The synthesis of related compounds has been guided by X-ray crystallography, confirming the regioselectivity of the reactions involved . Theoretical studies, such as density functional theory (DFT) calculations, have been used to understand the behavior of similar molecules during synthesis, which could be applied to predict the molecular conformation and stability of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the behavior of similar molecules. For instance, the fluorinated benzothiazoles exhibit potent cytotoxicity in certain human cell lines, suggesting that the target compound may also possess biological activity . The presence of a fluorophenyl group could influence the compound's reactivity, as seen in the Fries rearrangement of related compounds . The introduction of various functional groups into the thiazole ring, as demonstrated in the synthesis of substituted thiazoles, indicates that the target compound may undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be extrapolated from the properties of structurally related compounds. The fluorinated benzothiazoles show a biphasic dose-response relationship in sensitive cell lines, which could be indicative of the target compound's pharmacokinetic properties . The solubility and stability of the compound may be influenced by the presence of the thiazole and triazole rings, as well as the fluorophenyl group. Theoretical and crystallographic studies of similar compounds can provide insights into the intermolecular interactions and energy frameworks that may be present in the target compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biological Activities
Research has demonstrated the utility of thiazole derivatives in the development of antimicrobial agents. For instance, compounds with thiazole moieties have been synthesized and shown to possess good to moderate antimicrobial activity against a range of microorganisms. Some of these compounds also displayed significant antiurease and antilipase activities, suggesting their potential in treating diseases associated with microbial infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds featuring thiazole and related heterocycles have been extensively studied. For example, isostructural thiazoles with fluorophenyl groups have been synthesized and characterized, providing valuable information on their crystal structure and molecular conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activities
Thiazole derivatives have also been explored for their potential in cancer treatment. Specific thiazole-5-carboxamide derivatives have been synthesized and tested for anticancer activity against various cell lines, with some compounds showing promising results. This highlights the potential of thiazole and related compounds in the development of new anticancer therapies (Cai et al., 2016).
Antimicrobial and Antifungal Activities
Furthermore, novel thiazoles and triazoles derived from thiazole carbohydrazide precursors have been synthesized and demonstrated notable antimicrobial and antifungal activities. These findings suggest the utility of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Dengale et al., 2019).
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-14-20(21(29)24-13-12-16-6-4-3-5-7-16)30-22(25-14)19-15(2)28(27-26-19)18-10-8-17(23)9-11-18/h3-11H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWHNCXQGJKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)

![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)


![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)